(E)-2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)vinyl)pyridine
Description
(E)-2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)vinyl)pyridine is a boronate ester featuring a pyridine ring conjugated to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group via a trans-vinyl linker. The (E)-configuration ensures spatial separation of the pyridine and boronate moieties, enabling applications in chemical sensing and catalysis. Its synthesis via zinc-catalyzed hydroboration of alkynes yields moderate to good efficiency (37–52% depending on conditions) .
Properties
IUPAC Name |
2-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO2/c1-12(2)13(3,4)17-14(16-12)9-8-11-7-5-6-10-15-11/h5-10H,1-4H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWJAXMMJWFSDO-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)vinyl)pyridine is a compound of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.
Chemical Structure and Properties
The compound features a vinyl group attached to a pyridine ring and a boronic ester moiety. The presence of the boron atom allows for unique reactivity patterns that are beneficial in various chemical reactions.
| Property | Value |
|---|---|
| IUPAC Name | (E)-2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)vinyl)pyridine |
| Molecular Formula | C13H19BNO3 |
| Molecular Weight | 234.10 g/mol |
| CAS Number | 302348-51-2 |
The biological activity of (E)-2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)vinyl)pyridine is primarily attributed to its ability to act as a boronic acid derivative. Boronic acids are known to interact with diols and other nucleophiles in biological systems. This interaction can modulate enzyme activities and influence metabolic pathways.
- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of various enzymes involved in disease processes. For instance, boronic acids have shown promise in inhibiting proteases associated with viral infections like SARS-CoV-2 by targeting the main protease (Mpro) necessary for viral replication .
- Selective Targeting : Research indicates that compounds with similar structures exhibit selective inhibition against specific targets. For example, certain β-amido boronic acids demonstrated selective inhibition against Mpro over other proteases .
Applications in Drug Development
The versatility of (E)-2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)vinyl)pyridine makes it a valuable intermediate in pharmaceutical synthesis:
- Pharmaceutical Intermediates : The compound can facilitate the synthesis of various biologically active molecules through cross-coupling reactions .
- Therapeutic Agents : Its potential as a therapeutic agent is under investigation due to its ability to inhibit key enzymes involved in disease pathways.
Case Studies
-
SARS-CoV-2 Mpro Inhibition : A focused library of β-amido boronic acids was screened for their ability to inhibit the SARS-CoV-2 Mpro enzyme. Compounds similar to (E)-2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)vinyl)pyridine showed promising results with inhibition rates around 23% at 20 μM concentrations .
Compound Inhibition Rate (%) at 20 μM Compound A 23% Compound B 18% Compound C 25% - Organic Synthesis Applications : The compound has been utilized in various organic synthesis pathways to create complex structures that are essential for drug development .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHB_{O}_2
- Molecular Weight : 226.08 g/mol
- CAS Number : 83947-56-2
The compound features a vinyl group attached to a pyridine ring and a dioxaborolane moiety, which enhances its reactivity and utility in synthetic pathways.
Applications in Organic Synthesis
1. Borylation Reactions
Borylation is a critical reaction in organic synthesis where boron-containing compounds are introduced into organic molecules. (E)-2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)vinyl)pyridine can serve as a borylating agent for various substrates:
- Alkene Borylation : It can be used to functionalize alkenes through palladium-catalyzed borylation reactions. This method allows for the introduction of boron into complex organic frameworks efficiently.
Case Study : A study demonstrated that using this compound in the presence of a palladium catalyst significantly improved yields in the borylation of styrenes compared to traditional methods .
2. Synthesis of Functional Polymers
The compound is also utilized in the synthesis of conjugated polymers. Its ability to undergo polymerization reactions opens avenues for creating materials with tailored electronic properties.
| Polymer Type | Application |
|---|---|
| Conjugated Polymers | Used in organic photovoltaics and light-emitting diodes (OLEDs). |
| Conductive Polymers | Enhances conductivity and stability in electronic devices. |
Case Study : Research on poly(phenylenevinylene) derivatives showed that incorporating (E)-2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)vinyl)pyridine improved the material's charge transport properties significantly .
Applications in Medicinal Chemistry
1. Drug Development
The unique structural features of (E)-2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)vinyl)pyridine have made it a candidate for drug development:
- Targeting Kinases : The compound has been explored as a potential inhibitor for specific kinases involved in cancer pathways. Its boron moiety provides unique interactions with biological targets.
Comparison with Similar Compounds
Substitution Patterns and Functional Groups
(E)-3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine (9b)
Structurally analogous but differs in the pyridine substitution position (3-pyridyl vs. 2-pyridyl). This positional isomerism affects electronic properties and reactivity in cross-coupling reactions. Synthesized via similar methods but with varying yields (37–52% NMR) .2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Replaces pyridine with a pyrrolopyridine core and includes bulky triisopropylsilyl and ethyl groups. These modifications enhance steric hindrance and solubility, making it suitable for targeted coupling reactions .4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine
Features a trifluoromethyl group at the 2-position, introducing strong electron-withdrawing effects. This increases boronate electrophilicity, accelerating Suzuki-Miyaura couplings compared to the vinyl-linked target compound .
Reactivity in Cross-Coupling Reactions
- The target compound’s vinyl bridge enables conjugation, facilitating applications in Heck couplings or as fluorescent probes. In contrast, 3,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (with two boronate groups) is tailored for iterative cross-couplings to build biaryl architectures .
- 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine combines boronate and chloro substituents, allowing sequential functionalization (e.g., Suzuki coupling followed by nucleophilic substitution) .
Physical and Electronic Properties
- 2-(1-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)vinyl)pyridine incorporates phenyl and trimethylsilyl groups, enhancing stability against hydrolysis. The silyl group also increases lipophilicity, improving solubility in organic solvents .
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridin-2-amine combines electron-withdrawing (CF₃) and donating (NH₂) groups, creating a polarized system useful in pH-sensitive applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling or vinylboronylation reactions. Key parameters include:
-
Solvent selection : Dimethylformamide (DMF) or tetrahydrofuran (THF) enhances reactivity and solubility .
-
Temperature control : Reactions often proceed at 60–90°C to balance kinetics and side-product formation .
-
Catalyst systems : Pd(PPh₃)₄ or PdCl₂(dppf) are common catalysts, with ligand choice affecting stereoselectivity (e.g., maintaining the E-configuration).
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity. HPLC (C18 columns, acetonitrile/water gradient) is critical for final purity validation .
Parameter Optimal Condition Impact on Yield/Purity Solvent THF Enhances coupling efficiency Catalyst PdCl₂(dppf) Reduces byproducts
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm vinyl and pyridine proton environments (e.g., E-isomer vinyl protons at δ 6.5–7.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₁₅H₁₉BNO₂: 263.15 g/mol).
- Elemental Analysis : Match experimental vs. theoretical C/H/N percentages (deviation <0.3%) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the boronate moiety in cross-coupling reactions?
- Methodological Answer : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group stabilizes the boronate via steric protection, enabling selective transmetallation in Suzuki reactions. Computational studies (DFT) reveal:
- Charge distribution : The boron atom’s electrophilic character facilitates Pd coordination .
- Steric effects : Methyl groups on the dioxaborolane ring prevent undesired aggregation or side reactions .
Q. How does the pyridine ring influence the compound’s applications in materials science (e.g., corrosion inhibition or catalysis)?
- Methodological Answer : The pyridine moiety acts as a Lewis base, enabling:
- Corrosion inhibition : Adsorption on metal surfaces via lone-pair electrons, forming protective films. Electrochemical impedance spectroscopy (EIS) shows >90% inhibition efficiency in acidic media for pyridine derivatives .
- Catalysis : Pyridine’s π-backbonding stabilizes transition metals in catalytic cycles (e.g., Pd or Ru complexes) .
Q. What strategies mitigate instability issues (e.g., hydrolysis of the boronate ester) during storage or application?
- Methodological Answer :
- Storage : Amber glass bottles at 2–8°C under inert gas (argon) minimize moisture/light-induced degradation .
- Stabilizers : Additives like 2,6-lutidine (0.1–1.0% w/w) buffer against acidic hydrolysis .
- Lyophilization : Freeze-drying in the presence of trehalose preserves boronate integrity for long-term storage .
Q. How can researchers resolve contradictions in reported catalytic activity data for this compound?
- Methodological Answer :
- Control experiments : Replicate studies under identical conditions (solvent, temperature, catalyst loading) .
- Advanced analytics : Use X-ray crystallography to confirm structural homogeneity and rule out polymorphic variations .
- Meta-analysis : Compare datasets using multivariate statistics (e.g., PCA) to identify outlier conditions .
Data Contradiction Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
